molecular formula C16H15N3O B11849935 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone CAS No. 65892-05-9

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone

Cat. No.: B11849935
CAS No.: 65892-05-9
M. Wt: 265.31 g/mol
InChI Key: KVOMKVAWUYWPKK-UHFFFAOYSA-N
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Description

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a heterocyclic compound featuring a naphthalene-fused 1,2,3-triazole ring linked to a cyclohexanone moiety. Structural characterization of such compounds typically employs techniques like IR, NMR, and X-ray crystallography, often refined using software such as SHELX .

Properties

CAS No.

65892-05-9

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

2-benzo[f]benzotriazol-3-ylcyclohexan-1-one

InChI

InChI=1S/C16H15N3O/c20-16-8-4-3-7-14(16)19-15-10-12-6-2-1-5-11(12)9-13(15)17-18-19/h1-2,5-6,9-10,14H,3-4,7-8H2

InChI Key

KVOMKVAWUYWPKK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N2C3=CC4=CC=CC=C4C=C3N=N2

Origin of Product

United States

Preparation Methods

Three-Component [2+3] Cycloaddition

A one-pot three-component [2+3] cycloaddition reaction is a cornerstone for synthesizing naphthotriazole derivatives. This method involves reacting a ketone (e.g., cyclohexanone), an azide (e.g., 4-nitrophenyl azide), and an amine (e.g., tert-butyl L-tyrosinate) under mild conditions. The reaction proceeds via in situ formation of an enamine intermediate, which undergoes regioselective cycloaddition with the azide to form the triazole ring.

Reaction Conditions :

  • Solvent : Toluene

  • Catalyst : 4 Å molecular sieves (for moisture absorption)

  • Temperature : 60°C

  • Time : 24 hours

Yield : 59% after column chromatography (petroleum ether/ethyl acetate = 9:1).
Key Advantage : Scalability and operational simplicity, as demonstrated in the synthesis of analogous naphtho-triazole-diones.

Mechanistic Insights

The enamine intermediate forms via condensation of the ketone and amine, followed by azide cycloaddition at the β-carbon of the enamine (Scheme 1). The reaction’s regioselectivity arises from electronic and steric effects, favoring 1,4-disubstituted triazoles. Acidic workup hydrolyzes intermediates, yielding the final product.

Photocyclization of Triazolo-Stilbene Precursors

Wittig Reaction and Subsequent Cyclization

Thienobenzo/naphtho-triazoles are synthesized via photocyclization of triazolo-stilbenes, which are prepared via Wittig reactions. For example, triazolo-stilbene precursors are generated by reacting phosphonium ylides with aromatic aldehydes.

Typical Procedure :

  • Wittig Reaction :

    • Reagents : Triphenylphosphine, methyl iodide, and aldehyde

    • Yield : 45–60%.

  • Photocyclization :

    • Conditions : UV light (254 nm), dioxane solvent, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as an oxidant

    • Yield : 27–57%.

Limitation : Photocyclization efficiency depends on substituent electronic properties, with electron-donating groups enhancing yields.

Organocatalytic Enamine-Based Synthesis

Proline-Catalyzed Enamine Formation

Metal-free synthesis leverages organocatalysts like L-proline to generate enamines from ketones and amines. These enamines react with azides to form triazoles via a [3+2] cycloaddition.

Reaction Parameters :

  • Catalyst : 20 mol% L-proline

  • Solvent : DMSO or toluene

  • Temperature : 80°C

  • Time : 48–100 hours

Yield : 60–85% after hydrolysis.
Advantage : Avoids metal residues, making it suitable for pharmaceutical applications.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Multi-Component Cycloaddition59%Mild, one-potScalable, simple purificationModerate yield
Photocyclization27–57%UV light, DDQ oxidationApplicable to diverse substratesSensitivity to substituents
Organocatalytic60–85%Metal-free, high tempGreen chemistry, high purityLong reaction times

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Petroleum ether/ethyl acetate (9:1) effectively separates triazole products from byproducts.

  • Recrystallization : Ethanol/water mixtures yield crystalline products suitable for X-ray diffraction.

Spectroscopic Data

  • 1H NMR : Characteristic peaks for naphthotriazole protons appear at δ 7.99 (d, J = 9.0 Hz) and 7.80 (d, J = 8.8 Hz).

  • HRMS : [M + H]+ at m/z 265.31 (calculated for C16H15N3O) .

Chemical Reactions Analysis

Types of Reactions: 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with enzymes or receptors, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Functional Groups Heterocycle Type Reference
2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone Naphthotriazole + cyclohexanone Ketone, triazole 1,2,3-Triazole Target
6-(Naphtho[1,2-d][1,3]oxazol-2-ylidene)cyclohexa-2,4-dien-1-one Naphthoxazole + cyclohexadienone Ketone, oxazole, conjugated diene 1,3-Oxazole
1-Phenyl-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one Naphthoxazinone + phenyl Lactone, oxazinone 1,3-Oxazin-3-one
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide Naphthotriazole + acetamide Amide, triazole, ether 1,2,3-Triazole

Key Observations :

  • The target compound’s triazole ring provides three nitrogen atoms, enabling stronger hydrogen-bonding interactions compared to oxazole (one oxygen, one nitrogen) or oxazinone (one oxygen, two nitrogens) .
  • The cyclohexanone group in the target compound is less conjugated than the cyclohexadienone in , reducing electron delocalization but enhancing ketone reactivity .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound (Inferred) 1H-Naphtho[2,3-d][1,2,3]triazole Naphthoxazole Derivative
logP (Octanol/Water) ~2.0–2.5 (estimated) 1.629 Higher (oxazole’s lipophilicity)
ΔcH°solid Not reported -5209.70 kJ/mol Not reported
IR C=O Stretch ~1670–1700 cm⁻¹ (cyclohexanone) N/A ~1676 cm⁻¹ (acetamide)

Key Observations :

  • The parent naphthotriazole has a logP of 1.629, suggesting moderate lipophilicity . The target compound’s cyclohexanone group likely increases polarity, reducing logP compared to purely aromatic analogs.
  • The C=O stretch in the target’s cyclohexanone (~1700 cm⁻¹) would resemble acetamide derivatives (1671–1682 cm⁻¹) but differ from lactone-containing oxazinones (~1750 cm⁻¹) .

Spectroscopic Comparisons

Table 3: NMR Chemical Shifts for Triazole Protons

Compound Triazole Proton (δ, ppm) Reference
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide 8.36 (s, 1H)
Target Compound (Predicted) ~8.3–8.5 (s, 1H)

Key Observation :
The triazole proton in analogous compounds resonates near δ 8.3–8.5 ppm , consistent with aromatic proton environments .

Biological Activity

The compound 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone is a naphtho-triazole derivative that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C15H13N3O
  • Molecular Weight : 253.29 g/mol
  • IUPAC Name : 2-(1H-naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone

Mechanisms of Biological Activity

Research indicates that naphtho-triazole compounds exhibit various biological activities primarily due to their ability to interact with biological macromolecules. The following mechanisms have been identified:

  • Enzyme Inhibition : Naphtho-triazoles have been shown to inhibit cholinesterases, which are critical enzymes in neurotransmitter regulation. For instance, studies demonstrate that certain derivatives exhibit significant inhibitory activity against butyrylcholinesterase (BChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Anti-inflammatory Effects : Some naphtho-triazole compounds demonstrate anti-inflammatory properties by inhibiting tumor necrosis factor-alpha (TNFα) production in stimulated human peripheral blood mononuclear cells (PBMCs). This activity indicates their potential use in inflammatory conditions .
  • Antimicrobial Activity : Preliminary studies suggest that naphtho-triazoles may possess antimicrobial properties, although further investigations are needed to clarify their efficacy against specific pathogens.

Study 1: Cholinesterase Inhibition

A recent study evaluated a series of thienobenzo/naphtho-triazoles for their inhibition potency against cholinesterases. The results indicated that certain derivatives exhibited IC50 values comparable to established cholinesterase inhibitors like galantamine. The most promising compound showed an IC50 of 503.8 μM against BChE, highlighting the potential for developing new therapeutic agents targeting cholinergic dysfunctions .

CompoundIC50 (μM)Target Enzyme
Compound 1503.8BChE
Galantamine7.9BChE

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of naphtho-triazole derivatives. One compound demonstrated a notable reduction in TNFα production in LPS-stimulated PBMCs, indicating its potential as an anti-inflammatory agent. The findings suggest that the anti-inflammatory mechanism may not solely rely on cholinesterase inhibition but could involve other targets such as TNF receptors .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the triazole ring significantly affect biological activity. For example:

  • Substituents at the para position on the triazole ring were found to enhance inhibitory activity against cholinesterases.
  • The presence of aromatic groups was crucial for maintaining interaction with enzyme active sites through π-π stacking and hydrogen bonding interactions .

Q & A

What are the common synthetic routes for 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone, and what challenges arise in its synthesis?

Basic
The synthesis typically involves multi-step organic reactions, including cycloaddition and condensation. A key method utilizes copper(I)-catalyzed 1,3-dipolar cycloaddition (CuAAC) between terminal alkynes and azides to form the triazole core . Microwave-assisted techniques may enhance yields and reduce reaction times, as seen in analogous naphtho-oxazine syntheses . Challenges include the formation of by-products (e.g., isomers or unreacted intermediates) and the need for hazardous reagents like methyl azide, which complicates purification and safety protocols .

Methodological Insight : Optimize reaction conditions (e.g., temperature, solvent polarity) to suppress side reactions. Use high-resolution mass spectrometry (HRMS) and preparative HPLC to isolate and verify the target compound .

How can the molecular structure of 2-(1H-Naphtho[2,3-d][1,2,3]triazol-1-yl)cyclohexanone be rigorously characterized?

Basic
X-ray crystallography remains the gold standard for structural elucidation. Refinement programs like SHELXL are critical for resolving bond lengths, angles, and torsional conformations, especially for fused heterocyclic systems . Complementary techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns and cyclohexanone ring conformation .
  • FT-IR : Identification of carbonyl (C=O) and triazole (C-N) stretching vibrations .

Advanced Consideration : For polymorphic or disordered crystals, employ twin refinement in SHELXL and compare with DFT-optimized structures to resolve ambiguities .

How can synthesis efficiency be improved while minimizing hazardous by-products?

Advanced
Traditional routes suffer from low yields due to competing pathways (e.g., dimerization of intermediates). Strategies include:

  • Green chemistry approaches : Replace methyl azide with safer azide precursors (e.g., sodium azide in aqueous media) .
  • Flow chemistry : Continuous reaction setups to control exothermic steps and reduce by-product formation .
  • Catalytic optimization : Use heterogeneous catalysts (e.g., Cu nanoparticles on silica) to enhance regioselectivity and recyclability .

Data-Driven Example : A 2023 study on analogous triazoles achieved a 92% yield by switching from chlorobenzene to dimethylformamide (DMF), reducing reaction time from 12 h to 2 h .

What computational methods predict the biological activity of this compound, and how do they align with experimental data?

Advanced
Density functional theory (DFT) at the B3LYP/6-311G+(d,p) level calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity and binding affinity . Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets like enzymes or receptors. For instance, benzotriazole derivatives show anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition, predicted by docking and validated via in vivo edema assays .

Contradiction Analysis : Discrepancies between predicted and experimental IC50_{50} values may arise from solvation effects. Incorporate implicit solvent models (e.g., COSMO) in DFT to improve accuracy .

How can structural contradictions in crystallographic data be resolved?

Advanced
Conflicts in bond angles or torsional strains may stem from:

  • Disorder in crystal lattices : Use the PART instruction in SHELXL to model alternative conformations .
  • Thermal motion artifacts : Apply anisotropic displacement parameters (ADPs) during refinement .
  • Validation tools : Cross-check with the Cambridge Structural Database (CSD) to identify outliers in geometric parameters .

Case Study : A 2010 Acta Crystallographica report resolved disorder in a naphtho-oxazinone derivative by refining two occupancy models, achieving a final R-factor of 0.039 .

What are the emerging applications of this compound in targeted drug delivery or imaging?

Advanced
Recent studies highlight its potential in:

  • Radiolabeling : Iodine-123 or technetium-99m conjugates for SPECT imaging, leveraging the triazole’s chelating properties .
  • Prodrug design : Functionalize the cyclohexanone moiety with esterase-sensitive groups for site-specific activation .

Methodology : Radiolabel via nucleophilic substitution (e.g., 123^{123}I exchange) and validate biodistribution in murine models using gamma counting .

How do solvent effects influence the compound’s spectroscopic and reactivity profiles?

Advanced
Solvatochromic shifts in UV-Vis spectra (e.g., bathochromic shifts in polar solvents) correlate with solvent polarity parameters (e.g., Kamlet-Taft π*). For example, a 2024 study on benzotriazole derivatives used linear solvation energy relationships (LSERs) to quantify solvent effects on tautomeric equilibria .

Experimental Design : Perform UV-Vis titrations in solvents of varying polarity (e.g., hexane to DMSO) and analyze using the Lippert-Mataga equation .

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